3-溴吡啶-2,6-二甲酸二甲酯

描述

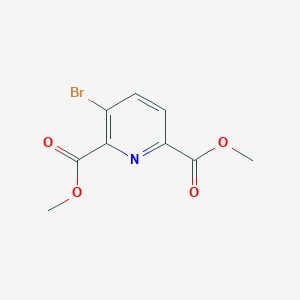

Dimethyl 3-bromopyridine-2,6-dicarboxylate is a ditopic macrocycle having two xylyl rings linked by diethylene glycol and 2,6-pyridinediamide spacers . It acts as a host molecule capable of forming complexes with diphenylurea derivatives .

Synthesis Analysis

The synthesis of Dimethyl 3-bromopyridine-2,6-dicarboxylate involves heating a stirred solution of 3-bromopyridine-2,6-dicarboxylic acid in methanol with concentrated sulfuric acid . The reaction mixture is heated to 65 °C and maintained at that temperature for 5 hours . After cooling to room temperature, the reaction mixture is basified by careful addition of aqueous sodium bicarbonate solution and further diluted with water . The white solid obtained is collected by filtration, washed with plenty of water, and then oven-dried at 40 °C to obtain Dimethyl 3-bromopyridine-2,6-dicarboxylate .Molecular Structure Analysis

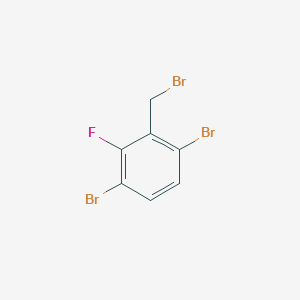

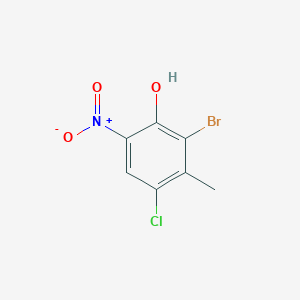

The molecular formula of Dimethyl 3-bromopyridine-2,6-dicarboxylate is C9H8BrNO4 . Its molecular weight is 274.07 . The InChI code is 1S/C9H8BrNO4/c1-14-8(12)6-4-3-5(10)7(11-6)9(13)15-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

Dimethyl 3-bromopyridine-2,6-dicarboxylate has a boiling point of 370.4±37.0C at 760 mmHg . It is a solid at room temperature . Its flash point is 177.8 .科学研究应用

合成方法:3-溴吡啶-2,6-二甲酸二甲酯参与了多种合成方法。例如,已经开发出一种实用的溴化方法来合成 6,6'-双(溴甲基)-[2,2'-联吡啶]-4,4'-二甲酸二甲酯。这种方法着重于避免杂质和纯化困难,这是直接溴化方法中常见的 (Ou, Ruonan, & Bo, 2019).

染料敏化太阳能电池的开发:已经合成了衍生自 3-溴吡啶-2,6-二甲酸二甲酯的配体的铜(I)配合物,用于铜基染料敏化太阳能电池。这些配合物对于开发高效太阳能电池至关重要 (Constable 等,2009).

抗氧化特性:从 3-溴吡啶前体合成的 6-取代-2,4-二甲基-3-吡啶醇的研究显示出有趣的抗氧化特性。这些化合物在有机化学和医药应用领域具有重要意义 (Wijtmans 等,2004).

化学反应和络合:已经对 3-溴吡啶的 BF3 定向锂化进行了研究,提供了对各种化学反应和络合物形成的见解。此类研究对于理解有机合成中的反应机理至关重要 (Dhau 等,2013).

电化学应用:该化合物用于电化学过程,例如 2-溴甲基吡啶的电化学均偶联。这些研究有助于理解电化学反应并开发该领域的新方法 (França 等,2002).

药物合成:它还用于合成各种药物化合物,展示了其在药物开发和化学合成中的多功能性 (Prostakov 等,1986).

安全和危害

作用机制

Target of Action

Similar compounds are often used as ligands to form complexes with ions such as pd (ii), pt (ii), cu (ii), co (ii) and zn (ii) . These complexes can have various roles in biological systems, including catalysis, signal transduction, and molecular recognition.

Mode of Action

It is likely that the compound interacts with its targets through the formation of coordinate covalent bonds, given its potential role as a ligand . This interaction can result in changes to the target’s structure and function, potentially altering biochemical pathways.

Biochemical Pathways

The compound’s potential to form complexes with various ions suggests that it could influence a wide range of biochemical processes, from enzymatic reactions to signal transduction pathways .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 2.05 , which could influence its distribution within the body.

Result of Action

Given its potential to form complexes with various ions, it could influence a variety of cellular processes, potentially leading to changes in cell function or signaling .

属性

IUPAC Name |

dimethyl 3-bromopyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-14-8(12)6-4-3-5(10)7(11-6)9(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQSYOBORZULRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901188193 | |

| Record name | 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

316808-11-4 | |

| Record name | 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316808-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1446302.png)

![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B1446310.png)

![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea](/img/structure/B1446315.png)

![N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride](/img/structure/B1446318.png)

![2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid](/img/structure/B1446321.png)